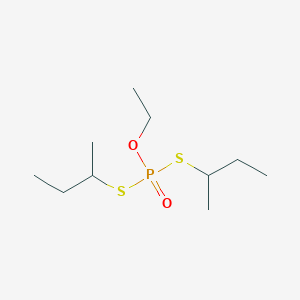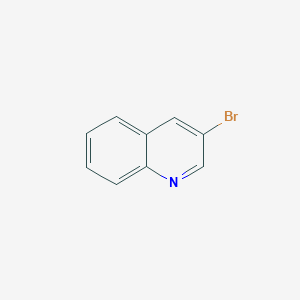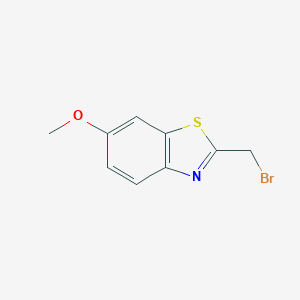![molecular formula C10H14O2 B021775 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol CAS No. 103440-33-1](/img/structure/B21775.png)
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol, also known as HMPE, is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water and ethanol. HMPE has been found to exhibit various biological activities, making it a promising candidate for pharmaceutical development. In
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are responsible for its therapeutic effects. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various diseases.
Effets Biochimiques Et Physiologiques
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which can lead to cell damage and inflammation. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to reduce the levels of inflammatory markers, such as interleukin-6 and tumor necrosis factor-alpha. These effects suggest that 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may have a protective effect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its high purity, which makes it suitable for scientific research. Additionally, 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been found to be relatively stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been shown to improve cognitive function and to have a protective effect on the brain, making it a promising candidate for further research in this area. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol and to identify any potential side effects. Finally, the development of new methods for the synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol may lead to the discovery of new analogs with improved properties.
Méthodes De Synthèse
The synthesis of 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol involves the reaction of 2-formyl-6-methylphenol with ethylene glycol in the presence of a catalyst. The product is then purified through recrystallization. This method yields 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol with a purity of over 99%, making it suitable for scientific research.
Applications De Recherche Scientifique
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol has also been shown to have a protective effect on the liver and to improve cognitive function. These properties make 2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol a promising candidate for the development of new drugs for various diseases.
Propriétés
Numéro CAS |
103440-33-1 |
|---|---|
Nom du produit |
2-[2-(Hydroxymethyl)-6-methylphenyl]ethanol |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)-6-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-12)10(8)5-6-11/h2-4,11-12H,5-7H2,1H3 |
Clé InChI |
MWXVYSSQLIUPGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)CCO |
SMILES canonique |
CC1=C(C(=CC=C1)CO)CCO |
Synonymes |
Benzeneethanol, 2-(hydroxymethyl)-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



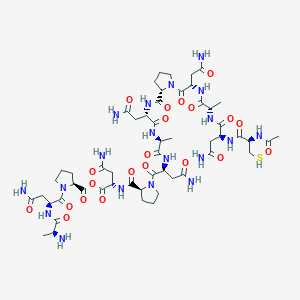
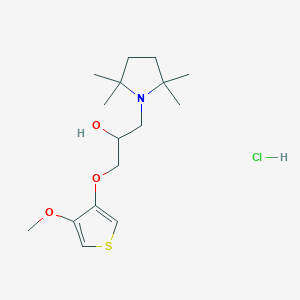
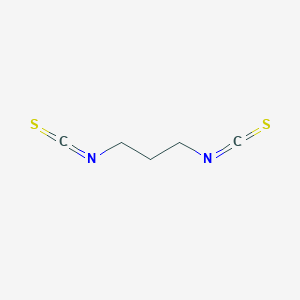
![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)
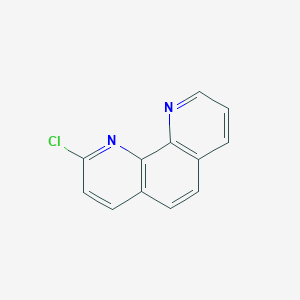
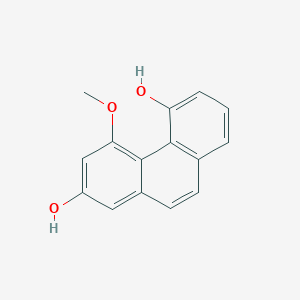
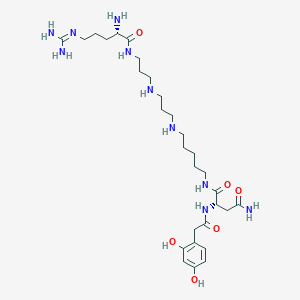
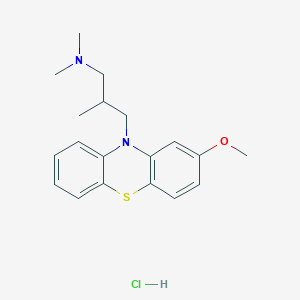
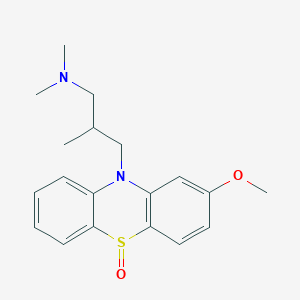
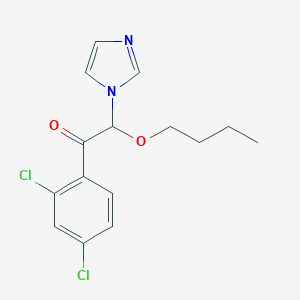
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
